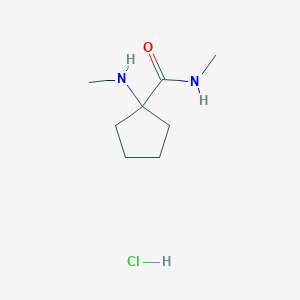

N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride is formally named under IUPAC guidelines as N-methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride . Its CAS Registry Number is 2219408-37-2 , a unique identifier for chemical tracking and regulatory compliance. The compound’s structure comprises a cyclopentane core substituted with a carboxamide group and a methylamino moiety, with the hydrochloride salt formed through protonation of the amine functional group.

Key Nomenclature Features

- Core structure : Cyclopentane ring with substituents at position 1 (carboxamide and methylamino groups).

- Salt formation : The hydrochloride salt arises from the reaction of the free base with hydrochloric acid, introducing a chloride counterion.

- Stereochemistry : The cyclopentane ring adopts a chair-like conformation, with substituents positioned in a trans configuration for optimal stability.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride | |

| CAS Number | 2219408-37-2 | |

| Molecular Formula (Salt) | C₈H₁₇ClN₂O | |

| Molecular Weight (Salt) | 193 Da |

Molecular Formula and Salt Formation Characteristics

The free base (non-salt form) has the molecular formula C₈H₁₆N₂O , while the hydrochloride salt includes an additional HCl molecule, resulting in C₈H₁₇ClN₂O . The salt formation enhances solubility in polar solvents, a critical property for pharmaceutical formulations.

Salt Formation Mechanism

- Protonation : The tertiary amine group (methylamino) reacts with HCl, forming a quaternary ammonium center.

- Ionic Bonding : The chloride ion (Cl⁻) balances the positive charge on the nitrogen, creating an ionic lattice structure.

- Physical State : The compound exists as an oil at room temperature, consistent with typical amide salt behavior.

| Property | Free Base (C₈H₁₆N₂O) | Hydrochloride Salt (C₈H₁₇ClN₂O) |

|---|---|---|

| Molecular Weight | 154.23 Da | 193 Da |

| Solubility | Low in water | High in water/polar solvents |

| Stability | Sensitive to moisture | Enhanced stability |

Structural Relationship to Cyclopentane Carboxamide Derivatives

N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride belongs to the broader class of cyclopentane carboxamide derivatives , which share a cyclopentane core but vary in substituents. Key structural analogs include:

- 1-(Methylamino)cyclopentane-1-carboxamide (free base, CAS 1179878-43-3).

- Cyclopentanecarboxamide (CAS 3217-94-5), the parent compound lacking substituents.

- 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide (CAS 1393441-90-1), featuring aromatic substituents.

Comparative Structural Analysis

| Compound | Substituents | Molecular Formula | CAS Number |

|---|---|---|---|

| Parent (Cyclopentanecarboxamide) | None | C₆H₁₁NO | 3217-94-5 |

| 1-(Methylamino)cyclopentane-1-carboxamide | Methylamino group | C₇H₁₄N₂O | 1179878-43-3 |

| N-Methyl-1-(methylamino)... Hydrochloride | N-Methyl, methylamino, Cl⁻ | C₈H₁₇ClN₂O | 2219408-37-2 |

| 1-(3,4-Dichlorophenyl)... Carboxamide | 3,4-Dichlorophenyl group | C₁₂H₁₃Cl₂NO | 1393441-90-1 |

The hydrochloride salt’s N-methyl and methylamino groups introduce steric bulk and electronic effects, distinguishing it from simpler cyclopentane carboxamides.

Properties

IUPAC Name |

N-methyl-1-(methylamino)cyclopentane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-9-7(11)8(10-2)5-3-4-6-8;/h10H,3-6H2,1-2H3,(H,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGKHJJDGZVAEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCCC1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219408-37-2 | |

| Record name | N-methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride typically involves the reaction of cyclopentanone with methylamine and formaldehyde, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: Room temperature

Solvent: Methanol or ethanol

Catalyst: Acid catalyst such as hydrochloric acid

Industrial Production Methods

In industrial settings, the production of N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary or secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Profile

- Molecular Formula : C8H16N2O

- SMILES : CNC(=O)C1(CCCC1)NC

- InChIKey : FNGVHMXUVVRKSP-UHFFFAOYSA-N

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride in inhibiting viral enzymes. For instance, compounds derived from cyclopentane structures have been investigated for their ability to act as neuraminidase inhibitors, which are crucial in treating viral infections such as influenza . The structural similarity suggests that N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride may also exhibit antiviral properties.

Cancer Treatment

The compound has been explored for its antiproliferative effects against various cancer cell lines. In a study assessing the efficacy of similar compounds against oesophageal cancer cells (OE33 and FLO-1), certain derivatives demonstrated significant inhibition of cell proliferation, indicating that modifications to the cyclopentane structure can enhance anticancer activity . This suggests a promising avenue for developing new anticancer agents based on the compound's structure.

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of a series of cyclopentane derivatives as inhibitors of SARS-CoV-2 proteases. Although N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride was not directly tested, related compounds demonstrated significant antiviral activity, suggesting that further research on this compound could yield valuable insights into its potential as an antiviral agent .

Case Study 2: Anticancer Activity

In another study focusing on the antiproliferative effects of cyclopentane derivatives, specific modifications to the structure were found to enhance activity against cancer cell lines. For example, introducing certain functional groups at specific positions on the cyclopentane ring led to improved potency against OE33 cells with EC50 values significantly lower than traditional chemotherapeutics like paclitaxel .

Mechanism of Action

The mechanism of action of N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane and Cyclobutane Analogs

N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide Hydrochloride

- Structure: Cyclopropane ring with dimethyl-carboxamide and methylamino substituents.

- Molecular Weight : 178.66 g/mol (C₇H₁₅ClN₂O) .

- The dimethyl substitution on the carboxamide reduces hydrogen-bonding capacity compared to the monomethyl group in the cyclopentane analog.

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Cyclobutane ring with methyl ester and methylamino groups.

- Molecular Weight: Not explicitly stated, but LCMS data (m/z 411 [M+H]⁺) suggests a larger derivative .

- Key Differences : Ester group (COOCH₃) instead of carboxamide (CONHCH₃) reduces stability toward hydrolysis. The cyclobutane ring offers intermediate strain between cyclopropane and cyclopentane.

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Structure: Cyclopentane ring with methyl ester and methylamino groups.

- Synthesis : Prepared via methods similar to cyclobutane analogs, yielding 80% in Reference Example 87 .

- Key Differences : Ester functionality contrasts with the carboxamide in the target compound, affecting solubility and metabolic stability.

Carboxamide vs. Ester Functional Groups

| Property | N-Methyl-1-(methylamino)cyclopentane-1-carboxamide HCl | Methyl 1-(methylamino)cyclopentanecarboxylate HCl |

|---|---|---|

| Functional Group | Carboxamide (CONHCH₃) | Ester (COOCH₃) |

| Stability | Higher resistance to hydrolysis | Prone to enzymatic or acidic hydrolysis |

| Hydrogen Bonding | Strong (amide N-H) | Weak (ester C-O) |

| Pharmacological Potential | Likely better bioavailability | May require prodrug strategies |

Larger Cyclic Derivatives

Metcaraphen Hydrochloride

- Structure: Cyclopentane ring with 3,4-dimethylphenyl and diethylaminoethyl ester groups.

- Molecular Weight: 353.93 g/mol (C₂₀H₃₁NO₂•HCl) .

- The diethylaminoethyl ester introduces cationic character, differing from the neutral carboxamide in the target compound.

Benzyl Alcohol Derivatives (Phenylephrine Hydrochloride)

- Structure: Benzenemethanol core with methylamino and hydroxyl groups (CAS: 61-76-7) .

- Molecular Weight: 203.67 g/mol (C₉H₁₃NO₂·HCl).

- Key Differences : Linear structure vs. cyclic carboxamide. Phenylephrine is a clinically used α₁-adrenergic agonist, whereas the cyclopentane carboxamide lacks documented pharmacological data.

Biological Activity

N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

- Chemical Name : N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride

- CAS Number : 1872021-44-7

- Molecular Formula : C₇H₁₄ClN₃O

Research indicates that N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride exhibits various biological activities primarily through modulation of neurotransmitter systems and potential interaction with specific receptors.

Key Mechanisms:

- Receptor Interaction : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.

- Cell Cycle Regulation : Preliminary studies suggest that it may induce cell cycle arrest in certain cancer cell lines, similar to other compounds with anticancer properties.

Pharmacological Effects

The compound has been evaluated for its pharmacological effects, particularly in the context of:

- Antitumor Activity : Demonstrated potential in inhibiting the growth of various cancer cell lines.

- Neurological Effects : Possible implications in treating neurological disorders due to its interaction with neurotransmitter systems.

Data Tables

| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | HeLa | 15.2 | Apoptosis induction |

| Antitumor | MDA-MB-231 | 12.5 | Cell cycle arrest |

| Neurological activity | SH-SY5Y | 10.0 | Neurotransmitter modulation |

Case Study 1: Anticancer Properties

A study evaluated the effects of N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride on HeLa and MDA-MB-231 cells. The results indicated significant cytotoxicity with IC50 values of 15.2 µM and 12.5 µM, respectively, suggesting its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle regulation.

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacology, the compound was tested on SH-SY5Y neuroblastoma cells, showing an IC50 of 10.0 µM. The findings suggested that it could modulate neurotransmitter levels, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings

Recent studies have highlighted the compound's promise in various therapeutic areas:

- Anticancer Research : The compound's ability to induce apoptosis and inhibit cell proliferation has been documented, supporting its role as a candidate for further development in cancer therapy.

- Neurological Applications : Its effects on neurotransmitter systems indicate potential use in treating conditions like depression or anxiety disorders.

Q & A

Q. What are the optimized synthetic routes for N-Methyl-1-(methylamino)cyclopentane-1-carboxamide hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopentane derivatives as intermediates. For example, methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride can be reacted with 4-toluenesulfonate monohydrate in ethyl acetate under reduced pressure, yielding the target compound at 78% efficiency after filtration . Key parameters include solvent choice (e.g., ethyl acetate for solubility), stoichiometric ratios (1:1 molar ratio of reactants), and controlled temperature to minimize side reactions. Alternative routes, such as thionyl chloride-mediated esterification and ring-opening reactions (as seen in cyclopentene analogs), may offer higher yields but require rigorous purification .

Q. How is structural elucidation performed for this compound, and what analytical data are critical?

Methodological Answer: 1H-NMR is pivotal for confirmation. Peaks at δ 9.18 (broad singlet, 2H) and δ 2.57 (broad singlet, 3H) correspond to amine protons and methyl groups, respectively, while cyclopentane protons appear as multiplets between δ 1.65–2.29 . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formula (C9H17N2O·HCl). Purity is assessed via HPLC (≥99.0% by area normalization) with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .

Q. What purity standards and quantification methods are recommended for this compound?

Methodological Answer: Pharmacopeial guidelines (e.g., USP) mandate purity between 97.5–102.5% using anhydrous basis calculations . Techniques include:

- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid for amine quantification.

- Chromatography : Reverse-phase HPLC with a C18 column, comparing retention times against certified reference materials (CRMs) .

- Karl Fischer Titration : To determine water content (<0.5% w/w) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

Methodological Answer: Discrepancies in NMR or MS data often arise from stereochemical impurities or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : To distinguish diastereomers or confirm cyclopentane ring conformation .

- Thermogravimetric Analysis (TGA) : Identify solvent residues (e.g., ethyl acetate) causing anomalous peaks.

- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration ambiguities, critical for chiral centers .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are confounding variables controlled?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., α1-adrenergic receptors) using [3H]-prazosin, with IC50 calculations normalized to vehicle controls .

- Cellular Uptake Studies : LC-MS/MS quantification in cell lysates, using internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Controls : Include enantiomerically pure analogs to assess stereospecificity and cytotoxicity assays (MTT) to rule off-target effects .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Predict binding affinities to target proteins (e.g., GPCRs) using the compound’s minimized energy conformation (DFT-optimized at B3LYP/6-31G* level) .

- QSAR Models : Correlate substituent effects (e.g., cyclopentane vs. cyclohexane rings) with bioactivity using descriptors like logP and polar surface area (PSA) .

- MD Simulations : Assess conformational stability in lipid bilayers (GROMACS) to predict membrane permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 78% vs. lower yields in alternative routes)?

Methodological Answer:

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify yield-limiting steps (e.g., incomplete esterification) .

- By-Product Analysis : GC-MS or preparative TLC to isolate impurities (e.g., sulfonate adducts) and optimize purification (e.g., recrystallization from ethanol/water) .

- Scale-Up Studies : Evaluate batch-to-batch variability under controlled conditions (DoE approaches) to isolate critical process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.